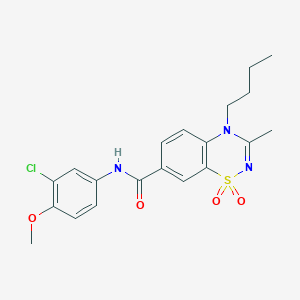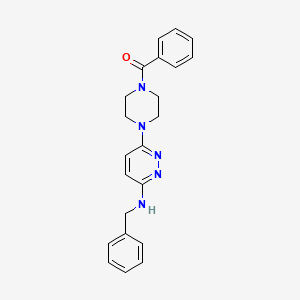
4-butyl-N-(3-chloro-4-methoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-N-(3-chloro-4-methoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a synthetic organic compound belonging to the benzothiadiazine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(3-chloro-4-methoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzothiadiazine core: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of substituents: The butyl, chloro, methoxy, and carboxamide groups are introduced through various substitution reactions.
Oxidation: The final step often involves oxidation to form the 1,1-dioxide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes:
Selection of cost-effective reagents: .
Optimization of reaction conditions: (temperature, pressure, solvents).
Purification techniques: to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines, alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal chemistry: As a lead compound for developing new drugs.
Biological research: Studying its effects on biological systems.
Industrial applications: Potential use in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiadiazine derivatives can interact with:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: A diuretic with a similar benzothiadiazine core.
Hydrochlorothiazide: Another diuretic with structural similarities.
Bendroflumethiazide: A thiazide diuretic with a related structure.
Uniqueness
4-butyl-N-(3-chloro-4-methoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific substituents, which may confer distinct biological activities and pharmacological properties compared to other benzothiadiazine derivatives.
Properties
Molecular Formula |
C20H22ClN3O4S |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
4-butyl-N-(3-chloro-4-methoxyphenyl)-3-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C20H22ClN3O4S/c1-4-5-10-24-13(2)23-29(26,27)19-11-14(6-8-17(19)24)20(25)22-15-7-9-18(28-3)16(21)12-15/h6-9,11-12H,4-5,10H2,1-3H3,(H,22,25) |
InChI Key |
VMMNXCNHFMLYGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1'-(6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone](/img/structure/B11248401.png)

![1,1'-(6-(4-nitrophenyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone](/img/structure/B11248410.png)
![N-(benzo[d]thiazol-2-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11248413.png)

![1-[6-(3,4-Dimethoxyphenyl)-3-ethyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11248425.png)
![N-(4-fluorophenyl)-2-[11-(4-fluorophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B11248439.png)
![N-(3-chlorophenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11248450.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B11248454.png)
![N-[2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]propanamide](/img/structure/B11248460.png)
![1-{4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one](/img/structure/B11248469.png)
![N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)cyclohexanecarboxamide](/img/structure/B11248470.png)
